NK1 Receptor Affinity
2-(1-Aminoethyl)quinazolin-4(3H)-one acts as a potent antagonist of the human neurokinin-1 (NK1) receptor. In a functional antagonist assay, the compound exhibited a high affinity with a Ki value of 6.40 nM [1]. This is a quantifiable advantage over other quinazolinone-based NK1 antagonists like Benzomalvin A, which showed significantly lower potency with Ki values of 12-43 μM against various NK1 receptors . While it is less potent than the clinical gold standard aprepitant (Ki = 0.09 nM), its distinct chemical scaffold offers a different binding mode and physicochemical profile, which may be advantageous for overcoming resistance or adverse effect profiles associated with standard therapies [2].
| Evidence Dimension | Binding affinity (Ki) for human NK1 receptor |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Benzomalvin A: Ki = 12,000-43,000 nM; Aprepitant: Ki = 0.09 nM |
| Quantified Difference | Target compound is >1,800-fold more potent than Benzomalvin A and 71-fold less potent than Aprepitant. |
| Conditions | Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay based on Schild's plot analysis. |
Why This Matters
The high potency against the NK1 receptor makes this compound a valuable starting point for developing novel therapeutics for pain, emesis, or inflammation, distinct from both weaker quinazolinone analogs and clinically used compounds.
- [1] BindingDB. BDBM50070377. Affinity Data for 2-(1-Aminoethyl)quinazolin-4(3H)-one. Ki: 6.40 nM. View Source
- [2] Patel, M., et al. Neurokinin-1 receptor antagonists: a comprehensive patent review. Expert Opinion on Therapeutic Patents, 2018. View Source
